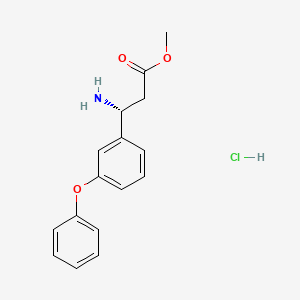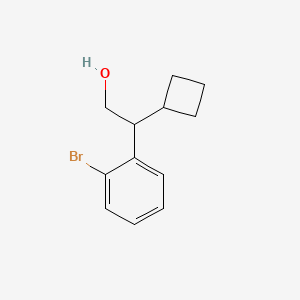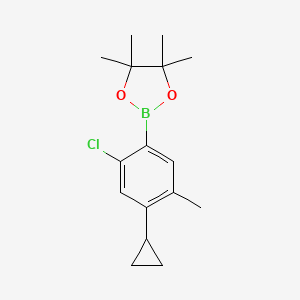
cIAP1 ligand 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cIAP1 ligand 4 is a ligand for E3 ligase that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is part of the cellular inhibitor of apoptosis protein 1 (cIAP1) family, which plays a crucial role in regulating apoptosis and other cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 ligand 4 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but typically involves the formation of a core structure followed by functionalization to introduce the desired ligand properties .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure efficiency, yield, and purity .
Analyse Des Réactions Chimiques
Types of Reactions
cIAP1 ligand 4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Applications De Recherche Scientifique
cIAP1 ligand 4 has several scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Studied for its role in regulating apoptosis and other cellular processes.
Industry: Used in the development of new therapeutic agents and research tools
Mécanisme D'action
cIAP1 ligand 4 exerts its effects through its interaction with the E3 ligase activity of cIAP1. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved include the NF-κB signaling pathway and other apoptosis-related pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
XIAP (X-linked inhibitor of apoptosis protein): Another member of the IAP family with similar functions.
cIAP2 (cellular inhibitor of apoptosis protein 2): Paralogous to cIAP1 and shares many functional similarities.
ML-IAP (Melanoma inhibitor of apoptosis protein): Involved in similar cellular processes
Uniqueness
cIAP1 ligand 4 is unique due to its specific interaction with cIAP1, which allows for targeted degradation of proteins through the ubiquitin-proteasome system. This specificity makes it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C21H31F2N5O3 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
(2S,4S)-4-amino-N-(2,6-difluorophenyl)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H31F2N5O3/c1-11(25-5)18(29)27-17(21(2,3)4)20(31)28-10-12(24)9-15(28)19(30)26-16-13(22)7-6-8-14(16)23/h6-8,11-12,15,17,25H,9-10,24H2,1-5H3,(H,26,30)(H,27,29)/t11-,12-,15-,17+/m0/s1 |
Clé InChI |
QESAPZFIIYNQSO-WXRXAMBDSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](C(=O)N1C[C@H](C[C@H]1C(=O)NC2=C(C=CC=C2F)F)N)C(C)(C)C)NC |
SMILES canonique |
CC(C(=O)NC(C(=O)N1CC(CC1C(=O)NC2=C(C=CC=C2F)F)N)C(C)(C)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)
dimethylsilane](/img/structure/B13469487.png)






![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13469524.png)
![tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B13469527.png)
